Methyl 6-methoxypyrimidine-4-carboxylate
Description
Methyl 6-methoxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methoxy group at the 6-position and a methyl ester at the 4-position.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(7(10)12-2)8-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNWYNQPUWVBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Methyl 6-methoxypyrimidine-4-carboxylate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivatives have shown promise in targeting neurological disorders and cancer therapies. The compound's ability to modify biological activity makes it a valuable asset in drug design and development.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit enhanced efficacy against specific neurological conditions. For instance, studies have demonstrated that these compounds can inhibit certain pathways involved in neurodegeneration, thereby providing a potential therapeutic route for conditions like Alzheimer's disease.
Agrochemical Applications
In agriculture, this compound is incorporated into the formulation of pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting plants from pests has made it an essential component in modern agrochemical products.
Case Study: Crop Protection
Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing the impact on beneficial insects. This selective action supports sustainable agricultural practices by promoting ecological balance.
Biochemical Research
The compound is also utilized in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Its structural properties allow researchers to explore complex biological interactions, contributing to a deeper understanding of metabolic processes.
Case Study: Enzyme Inhibition Studies
Research involving this compound has led to the identification of novel enzyme inhibitors that can modulate metabolic pathways associated with various diseases. These findings highlight the compound's potential as a lead structure for drug discovery.
Material Science
This compound finds applications in material science, particularly in the development of polymers and coatings. The compound’s unique chemical properties contribute to the creation of materials with enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
Innovative research has demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. Such advancements are crucial for developing high-performance materials used in various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques. Its use facilitates accurate analysis and quality control across various chemical products.
Case Study: Chromatographic Methods
Studies have established protocols for using this compound as a calibration standard in high-performance liquid chromatography (HPLC). This application ensures reliable quantification of active ingredients in pharmaceutical formulations.
Summary Table of Applications
| Application Area | Description | Notable Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Enhanced drug efficacy |
| Agrochemical | Component in pesticides and herbicides | Improved crop yield and pest control |
| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Insights into disease mechanisms |
| Material Science | Development of durable polymers and coatings | Increased mechanical strength and thermal stability |
| Analytical Chemistry | Standard reference for chromatographic techniques | Accurate analysis and quality control |
Mechanism of Action
The mechanism by which Methyl 6-methoxypyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
Substituents on the pyrimidine ring critically influence electronic properties, solubility, and intermolecular interactions:
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, as analyzed via crystallography, differ significantly among analogs:
- Target Compound : The methoxy group may participate in weaker C-H⋯O interactions, while the ester carbonyl could act as a hydrogen bond acceptor. This contrasts with , where sulfonyl and ester groups form intramolecular C-H⋯O bonds, stabilizing twisted conformations .
- Hydroxy-Containing Analog : In , the 2-hydroxy group likely forms stronger O-H⋯O bonds, influencing crystal packing efficiency compared to the methoxy group’s weaker interactions.
Crystallographic software like SHELXL (used in ) and ORTEP-3 (referenced in ) are critical for resolving such structural details. The absence of direct crystallographic data for the target compound underscores the need for further studies.
Stability and Handling Considerations
Biological Activity
Methyl 6-methoxypyrimidine-4-carboxylate (C7H8N2O3) is an organic compound characterized by its pyrimidine structure featuring a methoxy group at the 6-position and a carboxylate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.
The synthesis of this compound can be achieved through various methods, including the condensation of appropriate pyrimidine derivatives with methoxyacetic acid or related reagents. The compound has a molecular weight of approximately 168.15 g/mol and is identified by the CAS number 1244019-84-8.
Antiviral and Anticancer Properties
This compound has been investigated for its potential as an antiviral and anticancer agent. Research indicates that compounds with similar structural features often exhibit significant biological activities, including interference with nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells. The mechanism of action primarily involves incorporation into RNA or DNA, leading to disruption of normal cellular processes.
Anti-neuroinflammatory Effects
Recent studies have highlighted the anti-neuroinflammatory properties of this compound derivatives, particularly in the context of neurodegenerative diseases. A series of novel triazole-pyrimidine hybrids synthesized from this compound demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating potential therapeutic benefits in treating inflammation-related conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | Chlorine substitution at the 2-position | Enhanced reactivity due to halogen |
| Methyl 6-amino-5-methoxypyrimidine-4-carboxylate | Amino group at the 6-position | Potential for increased biological activity |
| Methyl 6-methylpyrimidine-4-carboxylate | Methyl substitution at the 6-position | Different electronic properties |
This comparison highlights how variations in substituents can influence biological activity, with this compound showing unique properties due to its specific functional groups.
Case Studies and Research Findings
- Neuroprotective Effects : A study focusing on triazole-pyrimidine hybrids derived from this compound revealed promising neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that modifications to the original compound can yield derivatives with enhanced therapeutic potential against neurodegenerative diseases.
- Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colon cancer and leukemia models. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .
- Agrochemical Applications : The compound is also being explored for its application in developing agrochemicals due to its biological activity against plant pathogens, suggesting a dual role in both medicinal and agricultural fields.
Preparation Methods
Method Overview
This approach involves synthesizing 4-amino-6-chloropyrimidine derivatives, which are then methylated to obtain methyl 6-methoxypyrimidine-4-carboxylate.
Step-by-step Process
Preparation of 4-amino-6-chloropyrimidine (ACP):
- React 4,6-dichloropyrimidine with ammonia or aminated compounds under controlled conditions.
- Typical reaction conditions include heating at 30–60°C with water, with molar ratios of 4,6-dichloropyrimidine to ammonia/aminated compounds ranging from 1:2 to 1:8.
- Residual chlorides are minimized to below 0.1% (area%) as confirmed by HPLC analysis.
Methylation to form this compound:
- The ACP is reacted with methanol in the presence of an alkaline catalyst (e.g., sodium methylate).
- Reaction conditions include reflux at 60–90°C until residual ACP drops below 0.1% (area%).
- The process involves concentration under reduced pressure, followed by crystallization to isolate the methylated product.
Research Data
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Molar ratio of ACP to methylating agent | 10–50:1 | Up to 89.4% | Reaction at 60–90°C, reflux |
| Catalyst | Sodium methylate | 1–4:1 (alkaline catalyst to ACP) | Ensures efficient methylation |
Notes
- The process is industrially scalable, with advantages including high yield, low impurity content, and environmentally friendly reagents like triphosgene replacing more toxic chlorinating agents.
- The synthesis involves pressure equipment due to the reactivity of chloropyrimidines, especially during chlorination steps.
Synthesis via Pyrimidine Ring Construction
Method Overview
This method involves constructing the pyrimidine ring directly from simpler precursors such as malonates and amidines, followed by methylation.
Step-by-step Process
Preparation of 4,6-dihydroxy-2-methylpyrimidine:
- React dimethyl malonate with acetamidine hydrochloride in methanol under ice bath conditions.
- Sodium methylate is added to facilitate methylation at the 2-position.
- The mixture is heated at 18–25°C for 3–5 hours, then distilled under reduced pressure to remove excess solvent.
- The product is crystallized by adjusting pH to 1–2 and cooling to 0°C.
Methylation to form this compound:
- The dihydroxy compound undergoes methylation using methyl iodide or methylating agents in the presence of a base (e.g., sodium methylate).
- The reaction is maintained at 18–25°C for 4–5 hours, followed by purification steps.
Research Data
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Methylation reagent | Methyl iodide | 86% | Conducted at 18–25°C |
| Molar ratio of methylating agent | 1:1 to 2:1 | - | Ensures high conversion efficiency |
Notes
- This route avoids high-pressure chlorination steps, simplifying the process.
- The use of triphosgene as a safer chlorinating reagent enhances environmental safety.
Key Research Findings and Data Tables
Comparison of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chloropyrimidine route | 4,6-dichloropyrimidine, ammonia, methylating agents | 30–60°C, reflux, high pressure | High yield, scalable | Equipment complexity, pressure requirements |
| Ring construction | Dimethyl malonate, acetamidine, methyl iodide | 18–25°C, crystallization | Safer, simpler, environmentally friendly | Longer reaction times, intermediate purification |
Research Findings Summary
- The chloropyrimidine route is well-established but involves high-pressure equipment and potential by-products due to chlorination steps.
- The ring construction method offers a safer alternative with comparable yields, utilizing milder conditions and avoiding toxic reagents.
Notes on Industrial and Laboratory Scale-up
- Reactions involving chlorination and methylation require precise temperature and pressure control to prevent side reactions.
- Use of triphosgene and other safer reagents has improved process safety and environmental compliance.
- Purification typically involves crystallization and filtration, with yields exceeding 85% in optimized conditions.
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 6-methoxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The compound is commonly synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, ethyl acetoacetate and substituted thioureas have been used in one-pot syntheses of analogous pyrimidine derivatives . Optimization includes adjusting catalysts (e.g., Lewis acids like HCl or acetic acid), temperature (80–100°C), and solvent systems (ethanol or methanol). Monitoring by TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and methoxy/carboxylate groups.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and packing. Software suites like WinGX (for data integration) and SHELXL (for refinement) are standard for structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Q. How are computational tools employed to predict the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties, frontier molecular orbitals, and potential reactive sites. Molecular docking studies (AutoDock, Schrödinger) assess interactions with biological targets, such as enzymes or receptors, to guide pharmacological studies .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?
Discrepancies in bond lengths or thermal parameters may arise from twinning, disorder, or poor data resolution. Strategies include:
Q. What advanced methodologies analyze hydrogen-bonding networks in the crystal lattice of this compound?
Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like or . Tools like Mercury (CCDC) visualize these networks, while SHELXTL refines H-atom positions. For example, methoxy groups often form C–H···O interactions, stabilizing the lattice .
Q. How do substituent modifications on the pyrimidine ring influence the compound’s biological activity, and how can SAR studies be designed?
Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl groups) at the 4- and 6-positions. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational ADMET predictions. For instance, chloro or methyl groups at the 6-position may enhance lipophilicity and target binding .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Temperature Control : Lowering reaction temperature reduces side reactions like ester hydrolysis.
- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve selectivity over homogeneous acids .
- In Situ Monitoring : ReactIR or NMR tracks intermediate formation to adjust conditions dynamically.
Methodological Tables
Q. Table 1. Comparison of Crystallographic Software for Structural Refinement
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Ester hydrolysis product | Aqueous contamination | Use anhydrous solvents, molecular sieves |
| Dimerized pyrimidine | Excess reagent concentration | Dilute reaction conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
